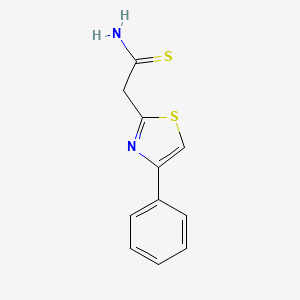

![molecular formula C19H18N6O2 B5572881 1-[5-(1H-1,2,3-benzotriazol-1-yl)-2,2-dimethyl-5-oxopentanoyl]-1H-1,2,3-benzotriazole](/img/structure/B5572881.png)

1-[5-(1H-1,2,3-benzotriazol-1-yl)-2,2-dimethyl-5-oxopentanoyl]-1H-1,2,3-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves condensation reactions, where benzotriazole reacts with acid chlorides or other reactive intermediates. For instance, novel benzotriazole compounds have been synthesized by condensing benzotriazole with appropriate acid chlorides, indicating a method that could potentially apply to the synthesis of our target compound (Rajasekaran, Murugesan, & Anandarajagopal, 2006). Additionally, the synthesis of O6-(benzotriazol-1-yl)inosine derivatives demonstrates the reactivity of benzotriazole derivatives towards various nucleophiles, suggesting a wide range of synthetic possibilities for benzotriazole-based compounds (Bae & Lakshman, 2007).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be elucidated using techniques such as X-ray crystallography, which confirms the crystal structure of synthesized compounds. The structural determination provides insights into the conformation, bonding, and overall geometry of benzotriazole derivatives, essential for understanding their reactivity and properties. Structural studies of similar compounds have shown various coordination modes and conformational behaviors, highlighting the versatility of benzotriazole as a scaffold in molecular design (Yang, Li, & Tang, 2016).

Chemical Reactions and Properties

Benzotriazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, condensation, and cyclization, leading to the formation of complex structures with potential biological activity. Their reactivity towards different nucleophiles makes them valuable intermediates in the synthesis of novel organic compounds. For example, the synthesis of novel metal(II) complexes with benzotriazole derivatives illustrates their ability to form stable chelates, which could be explored for catalytic or pharmaceutical applications (Desai & Parekh, 2021).

科学的研究の応用

Environmental Degradation and Detection

Benzotriazoles, including derivatives similar to the specified compound, have been extensively studied for their presence and degradation in the environment. These compounds are prevalent as corrosion inhibitors in various applications, leading to their omnipresence in aquatic environments. Research indicates that benzotriazoles undergo partial degradation in conventional wastewater treatment, resulting in various transformation products. These products have been identified through advanced analytical techniques, highlighting the compounds' environmental persistence and the pathways through which they degrade. The study of these degradation mechanisms is crucial for understanding the environmental impact of benzotriazoles and for developing strategies to mitigate their presence in water bodies (Huntscha et al., 2014).

Chemical Synthesis and Applications

Benzotriazole derivatives are also investigated for their roles in chemical syntheses, offering insights into their utility in creating complex chemical structures. For example, the synthesis of novel compounds through the interaction of benzotriazoles with other chemical entities demonstrates their versatility as reagents in organic synthesis. These studies provide a foundation for developing new materials and chemicals with potential applications in various industries, from pharmaceuticals to materials science (Nakamura et al., 2009).

Biological and Environmental Impact

The biological and environmental impact of benzotriazole derivatives has been a significant area of research, focusing on their toxicity and interaction with living organisms. Studies have assessed the toxicity of benzotriazoles to various aquatic species, providing essential data for evaluating the ecological risks associated with their widespread use. These investigations help in formulating regulatory guidelines and in the development of safer alternatives to current benzotriazole-based corrosion inhibitors (Pillard et al., 2001).

特性

IUPAC Name |

1,5-bis(benzotriazol-1-yl)-2,2-dimethylpentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-19(2,18(27)25-16-10-6-4-8-14(16)21-23-25)12-11-17(26)24-15-9-5-3-7-13(15)20-22-24/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZLHWLZJJTFBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)

![5-(2-bromophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5572848.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5572869.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine](/img/structure/B5572874.png)